molecular formula C17H14FN3O4 B2811685 N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-nitrobenzamide CAS No. 896289-79-5

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-nitrobenzamide

Cat. No. B2811685
CAS RN: 896289-79-5
M. Wt: 343.314
InChI Key: HLKDWBRZJIOZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The nitro group is typically quite reactive, as is the carbonyl group in the pyrrolidinone ring. The fluorine atom on the phenyl ring could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro and carbonyl groups could make the compound somewhat soluble in water. The compound’s melting and boiling points, density, and other properties could be predicted using computational chemistry methods .

Scientific Research Applications

1. Synthesis and Reaction Studies

The compound has been utilized in the synthesis of ortho-fluoronitroaryl nitroxides, serving as a versatile synthon in nucleophilic replacement reactions. This includes its transformation into compounds with various functional groups like OH, NH2, α-amino acid ester, or thiol (Hankovszky et al., 1989).

2. Structural Analysis

The compound has been the subject of X-ray crystallography studies to understand its crystal structure and molecular configuration. This includes research on its single-crystal X-ray diffractometry to analyze the spatial arrangement of its molecules (Zong & Wang, 2009).

3. Quality Control and Standardization

Significant efforts have been made in developing methods for quality control and standardization of similar compounds. This includes identification, determination of impurities, and quantitative determination for standardization purposes (Sych et al., 2018).

4. Potential Ligand for Imaging Techniques

Derivatives of this compound have been explored as potential ligands for Positron Emission Tomography (PET) imaging, particularly focusing on their affinity and selectivity for sigma receptors. This research is crucial for developing new diagnostic tools in medical imaging (Shiue et al., 1997).

5. Application in Antibacterial Studies

The compound's derivatives have been studied for their potential in antibacterial applications, particularly in the context of novel nitrobenzamide derivatives displaying antitubercular activity (Wang et al., 2019).

Future Directions

The study of new compounds like this one is an important part of medicinal chemistry and drug discovery. Future research could involve synthesizing the compound, studying its reactivity, determining its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c18-12-4-2-5-14(8-12)20-10-13(9-16(20)22)19-17(23)11-3-1-6-15(7-11)21(24)25/h1-8,13H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKDWBRZJIOZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.